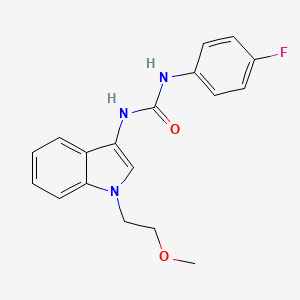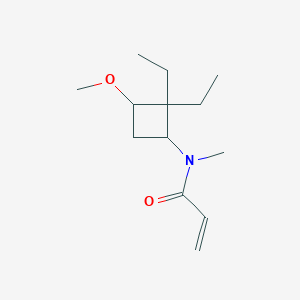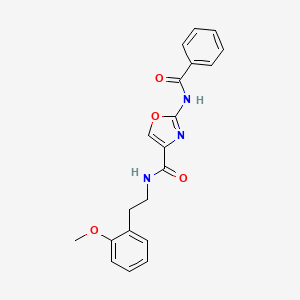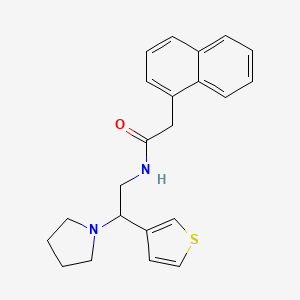
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as INDU, is a chemical compound that belongs to the class of ureas. INDU has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is not fully understood. However, it has been proposed that 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea induces cell death in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea also induces apoptosis by activating the caspase cascade. In addition, 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exhibits anti-inflammatory properties by inhibiting the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to exhibit both biochemical and physiological effects. It has been found to induce cell death in cancer cells by inhibiting the activity of topoisomerase IIα and activating the caspase cascade. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea also exhibits anti-inflammatory properties by inhibiting the activation of the NF-κB pathway. In addition, 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of using 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea in lab experiments is its high yield and purity. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be synthesized with high yield and purity, which makes it an ideal compound for lab experiments. However, one of the limitations of using 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea in lab experiments is its limited solubility in water. This can make it difficult to administer 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea to cells in culture.
将来の方向性
There are several future directions for the study of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea. One of the future directions is to investigate the potential therapeutic applications of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea in neurodegenerative diseases. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to investigate the potential of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea as an anti-inflammatory agent. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to exhibit anti-inflammatory properties by inhibiting the activation of the NF-κB pathway, which makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Finally, future studies could investigate the potential of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea as an anticancer agent. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to induce cell death in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. The synthesis of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves the reaction of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea with 2-methoxyethylamine in the presence of a suitable catalyst. Future studies could investigate the potential of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea as a therapeutic agent for neurodegenerative diseases, inflammatory diseases, and cancer treatment.
合成法
The synthesis of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves the reaction of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate that undergoes cyclization to form 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
科学的研究の応用
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOYALLTJAOFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)
![1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2648566.png)

![1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648569.png)
![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)


![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2648573.png)
![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)
![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)